2,4-Difluoro-5-formylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

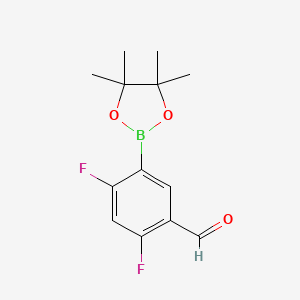

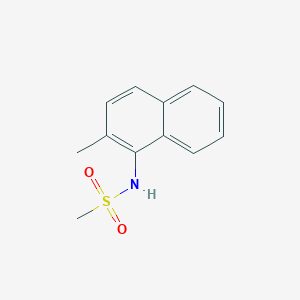

“2,4-Difluoro-5-formylphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . It has a molecular weight of 268.07 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-7H,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

2,4-Difluoro-5-formylphenylboronic acid pinacol ester is a pivotal reagent in palladium-catalyzed cross-coupling reactions. It enables the synthesis of unsymmetrical 1,3-dienes via borylation-coupling sequences, highlighting its versatility in constructing complex organic molecules with high precision and efficiency (Takagi et al., 2002).

Phosphorescence Properties

Interestingly, simple arylboronic esters, including derivatives of this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This phenomenon challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups. Theoretical calculations suggest that the phosphorescence properties may be significantly influenced by solid-state molecular packing rather than the specific boron substituents (Shoji et al., 2017).

Polymer Chemistry

In polymer science, this compound contributes to the development of innovative materials. For example, its integration into the backbone of poly(ester-amide)s via Passerini multicomponent polymerization enables the synthesis of H2O2-cleavable polymers. These polymers have potential applications as H2O2-responsive delivery vehicles, demonstrating controlled degradation in response to oxidative stimuli (Cui et al., 2017).

Material Science

The versatility of this compound extends to material science, where it is used in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These copolymers exhibit tailored light emission, high molecular weights, superb thermal stability, and excellent processability. Their photoluminescence studies reveal that the fluorinated ether linkage does not affect the lumiphore emission wavelength or solution quantum yields, indicating its potential for applications in optoelectronic devices (Neilson et al., 2007).

Fluorination and Borylation

Furthermore, its use in Cu-catalyzed stereoselective borylation of gem-difluoroalkenes showcases the synthesis of (Z)-fluorinated alkenylboronic acid pinacol esters. This method highlights the compound's role in facilitating the introduction of fluorine atoms into organic molecules, a crucial step for the development of pharmaceuticals and agrochemicals (Zhang et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Wirkmechanismus

Target of Action

Boronic acid derivatives are known to have a wide range of applications in carbon-carbon coupling and carbon heterocoupling reactions . They are also used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acid pinacol esters are known to participate in various organic synthesis reactions, including borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Biochemical Pathways

Boronic acid derivatives are known to be involved in various biochemical pathways due to their ability to form stable covalent bonds with proteins, carbohydrates, and other biological molecules .

Pharmacokinetics

It’s important to note that boronic acid pinacol esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by its susceptibility to hydrolysis.

Result of Action

Boronic acid derivatives are known to have various biological activities and pharmacological effects, making them valuable in the design of new drugs and drug delivery devices .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of boronic acid pinacol esters, which can impact the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDIHJWSPQXPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2988244.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988246.png)

![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2988266.png)

![N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2988267.png)